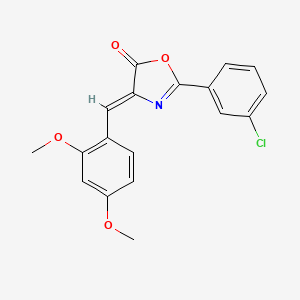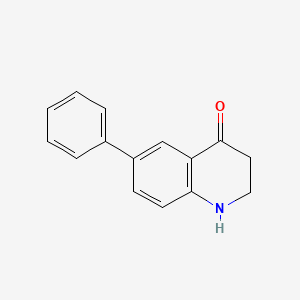
2-isopropoxyethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds involves complex reactions, often starting from simpler pyridine derivatives. For example, compounds like Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate are synthesized through specific reactions that involve the formation of dihydropyridine rings, a core structure shared with our compound of interest (Héctor Novoa de Armas et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using crystallography and molecular modeling techniques. For instance, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate revealed a triclinic space group, highlighting the complex geometry and interactions within these molecules, which can be extrapolated to understand the spatial arrangement of our compound (A. Sambyal et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include cyclization and substitution reactions, leading to a variety of derivatives with different functional groups. For instance, the synthesis of Methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate showcases the complexity of reactions these compounds can undergo, including cyclization and addition reactions (Yahya Nural et al., 2018).
Physical Properties Analysis
The physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding the stability and reactivity of these compounds. For example, studies on Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate have shown how intermolecular interactions, including hydrogen bonding and π-π interactions, influence the solid-state arrangement (J. Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, particularly reactivity patterns, are often studied through reactions with various reagents. The synthesis of compounds like 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride provides insights into the reactivity and potential applications of these pyridine derivatives in further chemical synthesis and modifications (R. Sakoda et al., 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Electrophile and Nucleophile Synthesis : Zhang, Tomizawa, and Casida (2004) discuss the synthesis of related compounds using alpha-nitro ketone intermediates as electrophiles and nucleophiles. These compounds have potential applications in probing Drosophila nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Reactive Intermediate Studies : Connon and Hegarty (2004) report on the synthesis of stabilized pyridyne reactive intermediates, highlighting their enhanced dienophilicity, which could be relevant for research into similar compounds (Connon & Hegarty, 2004).
Metabolites as Hypocholesteremic Agents : Kokosa et al. (1978) synthesized isomers related to the compound , which exhibited hypocholesteremic activity in rats. This highlights potential applications in studying cholesterol metabolism (Kokosa, Sinsheimer, Wade, Drach, & Burckhalter, 1978).
Chemical Structure and Properties
Hydrogen Bonding in Enaminones : Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of related anticonvulsant enaminones, which could inform research into the structural properties of similar compounds (Kubicki, Bassyouni, & Codding, 2000).
Chlorine-Isotope Effect in NMR : Irvine, Cooper, and Thornburgh (2008) utilized the one-bond chlorine-isotope effect in NMR to analyze structures of chlorinated compounds, which can be applied to study the molecular structure of similar pyridine derivatives (Irvine, Cooper, & Thornburgh, 2008).
Potential Pharmacological Applications
Antiallergic Activity of Pyridines : Nohara et al. (1985) synthesized pyridine derivatives with significant antiallergic activity, suggesting potential pharmacological uses for similar compounds (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Anticonvulsant Properties : The study of anticonvulsant enaminones, including pyridine derivatives, by Kubicki et al. (2000), may indicate potential applications in neurological research or treatment (Kubicki, Bassyouni, & Codding, 2000).
Hemoglobin Oxygen Affinity Modifiers : Randad et al. (1991) explored compounds related to pyridines as allosteric modifiers of hemoglobin, which could have implications in clinical or biological areas requiring modulation of oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).
Eigenschaften
IUPAC Name |
2-propan-2-yloxyethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-11(2)23-8-9-24-18(22)17-12(3)20-16(21)10-14(17)13-6-4-5-7-15(13)19/h4-7,11,14H,8-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJSHCFDROLSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)OCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)


![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)
![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)

![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)

